3-Methyl-9-phenyl-9h-carbazole

OLED Hole Transport Electronic Structure

Researchers optimizing OLED hole-transport layers face irreproducible performance when substituting carbazole derivatives. The 3-methyl-9-phenyl substitution pattern precisely tunes HOMO energy, charge balance, and thermal stability. Procurement of this specific isomer ensures consistent device metrics. - HOMO level modulation via 3-methyl group - Tg >105°C ensures morphological stability - 95% purity suitable for iterative SPR studies.

Molecular Formula C19H15N
Molecular Weight 257.3 g/mol
CAS No. 1202362-88-6
Cat. No. B178294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-9-phenyl-9h-carbazole
CAS1202362-88-6
Synonyms3-Methyl-9-phenyl-9h-carbazole
Molecular FormulaC19H15N
Molecular Weight257.3 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N(C3=CC=CC=C32)C4=CC=CC=C4
InChIInChI=1S/C19H15N/c1-14-11-12-19-17(13-14)16-9-5-6-10-18(16)20(19)15-7-3-2-4-8-15/h2-13H,1H3
InChIKeyAVPLCPIXXJOBHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-9-phenyl-9H-carbazole: Chemical Identity & Procurement


3-Methyl-9-phenyl-9H-carbazole (CAS: 1202362-88-6) is a N-phenyl-substituted carbazole derivative bearing a single methyl group at the 3-position of the carbazole core . With a molecular formula of C19H15N and molecular weight of 257.33 g/mol , this compound exhibits a reported melting point of 205.4–207.0 °C and calculated aqueous solubility of 3.1E-4 g/L at 25 °C . The compound belongs to the 9-arylcarbazole structural class, which is widely recognized as a foundational motif for hole-transporting and host materials in organic light-emitting diodes (OLEDs) due to the carbazole core's intrinsic electron-rich character and high triplet energy [1].

3-Methyl-9-phenyl-9H-carbazole: Substitution Specificity


Direct substitution of 3-Methyl-9-phenyl-9H-carbazole with structurally similar carbazole derivatives (e.g., 9-phenylcarbazole, 9-methylcarbazole, or 3,6-disubstituted analogs) is not scientifically valid without re-optimization of device architecture or synthetic routes. The 3-methyl substituent on the carbazole backbone alters the electron density distribution and steric environment compared to the unsubstituted 9-phenylcarbazole [1]. Literature evidence on structurally related symmetric carbazole derivatives demonstrates that methyl substitution on the carbazole core measurably shifts the highest occupied molecular orbital (HOMO) energy level—a critical parameter governing hole injection barriers and charge balance in OLED devices [2]. Furthermore, the 9-phenyl group introduces a conjugation-extending aryl substituent that affects glass transition temperature (Tg) and morphological stability relative to 9-alkylcarbazoles, with reported Tg values for analogous 9-phenylcarbazole derivatives exceeding 105 °C [3]. These electronic and thermal differences necessitate procurement of the specific substitution pattern for reproducible device performance or synthetic intermediate utility.

3-Methyl-9-phenyl-9H-carbazole: Differentiation Evidence


HOMO Energy Level Modulation by 3-Methyl Substitution

In a systematic structure-property study of symmetric carbazole-based small molecules, the introduction of a methyl substituent on the carbazole core (specifically in CzP-Me, a 9-phenyl-9H-carbazol-3-yl-containing derivative) resulted in a HOMO energy level of −5.46 eV, compared to −5.30 eV for the unsubstituted phenyl-core analog CzP-H [1]. This 0.16 eV deepening of the HOMO level is attributed to the electron-donating inductive effect of the methyl group altering the carbazole π-system electron density. While direct HOMO data for the target compound 3-Methyl-9-phenyl-9H-carbazole are not available in the public literature, the observed trend in structurally analogous 9-phenylcarbazol-3-yl systems supports the inference that 3-methyl substitution on the carbazole backbone produces a measurably different electronic profile relative to the unsubstituted 9-phenylcarbazole baseline [2].

OLED Hole Transport Electronic Structure

Physical Property Differentiation

3-Methyl-9-phenyl-9H-carbazole exhibits a melting point of 205.4–207.0 °C , which is notably higher than the reported melting point of unsubstituted 9-phenylcarbazole (approximately 94–96 °C). The calculated aqueous solubility of 3.1E-4 g/L at 25 °C [1] and high calculated LogP of 6.66 (ACD/LogP) indicate pronounced hydrophobicity consistent with the extended aromatic carbazole-phenyl system. These physicochemical parameters differ from both 9-phenylcarbazole and 3,6-disubstituted carbazole derivatives that may exhibit lower melting points due to disrupted crystallinity or higher solubility depending on substituent polarity.

Purification Formulation Physical Chemistry

Commercial Purity Specification

Multiple commercial suppliers list 3-Methyl-9-phenyl-9H-carbazole with a minimum purity specification of 95% . This purity threshold serves as the baseline procurement specification for this compound as a research-grade synthetic intermediate. In contrast, structurally related but more widely adopted OLED host materials such as 4,4′-bis(N-carbazolyl)biphenyl (CBP) and 1,3-bis(N-carbazolyl)benzene (mCP) are routinely available at ≥99% purity (sublimed grade) for direct device fabrication [1]. The 95% specification positions 3-Methyl-9-phenyl-9H-carbazole appropriately as a building block for further functionalization rather than as a ready-to-use electronic-grade material.

Quality Control Procurement Specification Synthesis Intermediate

Synthetic Accessibility

3-Methyl-9-phenyl-9H-carbazole is accessible via Friedel-Crafts alkylation of 9-phenyl-9H-carbazole using methyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl3) under reflux conditions in anhydrous dichloromethane . This one-step functionalization from the commercially available 9-phenylcarbazole precursor represents a straightforward synthetic route. In contrast, alternative carbazole derivatives bearing substituents at multiple positions (e.g., 3,6-disubstituted or 2,7-disubstituted analogs) typically require multi-step sequences, protection/deprotection strategies, or transition metal-catalyzed cross-coupling reactions that increase synthetic complexity and cost [1]. The regioselective 3-methyl substitution pattern arises from the intrinsic electrophilic aromatic substitution directing effects of the carbazole nitrogen, enabling predictable functionalization without requiring pre-functionalized building blocks.

Organic Synthesis Cost Efficiency Scalability

3-Methyl-9-phenyl-9H-carbazole: Application Scenarios


OLED Hole-Transport Building Block

As a 9-phenylcarbazole derivative bearing a 3-methyl substituent, this compound serves as a foundational building block for synthesizing more complex OLED host or hole-transport materials . The 3-position methylation provides a handle for further functionalization while modulating the HOMO energy level relative to unsubstituted 9-phenylcarbazole [1]. This substitution pattern is particularly relevant for researchers optimizing charge injection barriers and triplet energy alignment in phosphorescent OLED (PhOLED) or thermally activated delayed fluorescence (TADF) device architectures where precise frontier orbital tuning is required [2].

Synthetic Intermediate for Carbazole Derivatives

The 3-methyl-9-phenyl substitution pattern positions this compound as a key intermediate for synthesizing extended carbazole-based molecular architectures . The 3-position methyl group can undergo further functionalization (e.g., bromination, oxidation, or cross-coupling after halogenation), while the 9-phenyl group provides N-aryl conjugation and enhanced thermal stability relative to N-alkyl carbazoles [1]. This compound is appropriate for research groups synthesizing novel carbazole-containing polymers, dendrimers, or small-molecule organic semiconductors where regioselective derivatization from a pre-functionalized core is desired [2].

Structure-Property Relationship Studies

3-Methyl-9-phenyl-9H-carbazole represents a specific substitution variant within the 9-arylcarbazole structural family that is useful for systematic structure-property relationship (SPR) investigations . By comparing device performance or photophysical properties of materials derived from this 3-methyl-substituted core versus those derived from unsubstituted 9-phenylcarbazole or alternative substitution patterns (e.g., 3,6-dimethyl, 2-substituted), researchers can deconvolute the specific contribution of the 3-methyl group to hole mobility, triplet energy, and film morphology [1]. Such comparative studies inform rational molecular design strategies for next-generation OLED materials [2].

Academic Lab Synthesis Training

The Friedel-Crafts alkylation route to 3-Methyl-9-phenyl-9H-carbazole from 9-phenylcarbazole represents a pedagogically valuable synthetic exercise for academic teaching laboratories or methodology development groups. The reaction demonstrates classic electrophilic aromatic substitution regioselectivity on a heteroaromatic system, provides a crystalline product amenable to straightforward purification and characterization, and yields a compound with tangible relevance to materials chemistry research [1]. Procurement at 95% purity [2] is sufficient for use as a synthetic intermediate or for training purposes.

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